

Spectroscopic Analysis of 2-Butynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180

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An In-depth Examination of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Butynoic acid** (also known as tetrolic acid). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and utilization of this compound. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data

The structural elucidation of **2-Butynoic acid** is effectively achieved through a combination of NMR and IR spectroscopy. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (^1H NMR) spectroscopy of **2-Butynoic acid** reveals two distinct signals corresponding to the two different types of protons in the molecule: the methyl protons and the

carboxylic acid proton. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data for **2-Butynoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.0	Singlet	3H	-CH ₃
~11.0 - 12.0	Broad Singlet	1H	-COOH

Note: The chemical shift of the carboxylic acid proton can be concentration and solvent-dependent and may be broadened due to hydrogen bonding and chemical exchange.

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information on the different carbon environments within the molecule. **2-Butynoic acid** has four distinct carbon atoms, which give rise to four signals in the ^{13}C NMR spectrum.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Butynoic Acid**

Chemical Shift (δ) ppm	Assignment
~4.0	-CH ₃
~72.0	-C \equiv
~80.0	$\equiv\text{C-}$
~155.0	-COOH

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Butynoic acid** shows characteristic absorption bands for the carboxylic acid and alkyne functional groups.

Table 3: Key IR Absorption Bands for **2-Butynoic Acid**

Frequency (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2255	Medium	C≡C stretch (Alkyne)
1710	Strong	C=O stretch (Carboxylic acid)
1440	Medium	C-H bend (Methyl)
1300	Medium	C-O stretch (Carboxylic acid)
930	Medium, Broad	O-H bend (Carboxylic acid)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of solid **2-Butynoic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Butynoic acid** for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Gently agitate the vial to dissolve the solid completely. Sonication may be used to aid dissolution if necessary.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the spinner into the magnet.

- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H and/or ^{13}C NMR spectra using standard acquisition parameters. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

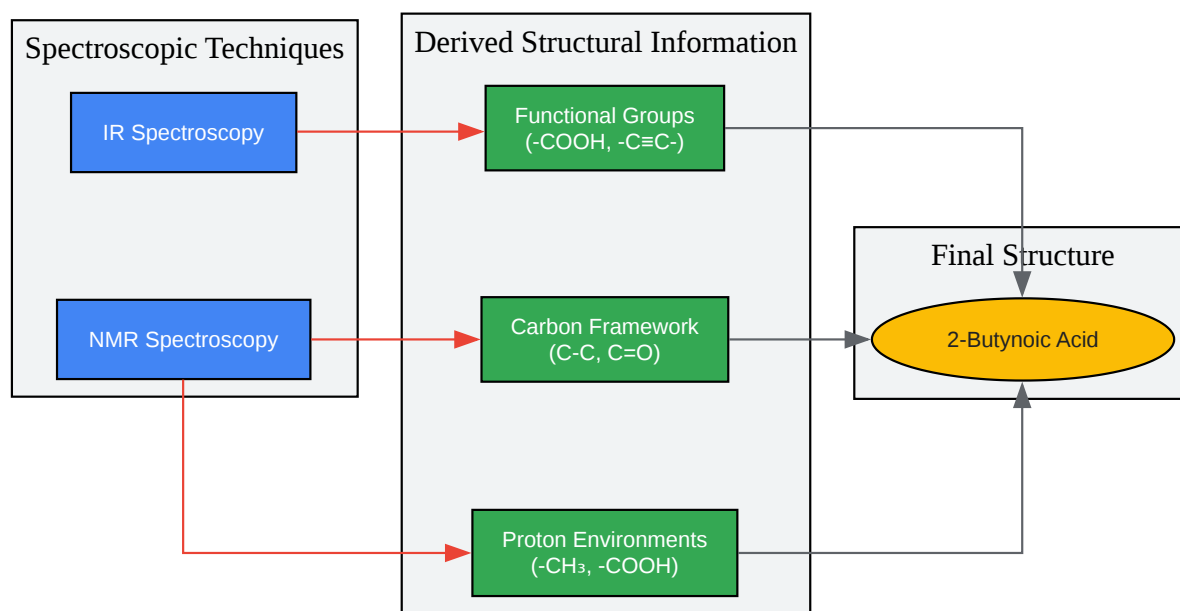
- Place a small amount (a few milligrams) of solid **2-Butynoic acid** in a clean, dry mortar.
- Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methanol).
- Grind the solid to a fine powder.
- Apply a small amount of the resulting paste to a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the spectrum of the sample.
- The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the analysis of **2-Butynoic acid**.



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Caption: Workflow of Spectroscopic Analysis for **2-Butynoic Acid**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butynoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104180#spectroscopic-data-of-2-butynoic-acid-nmr-and-ir-spectra\]](https://www.benchchem.com/product/b104180#spectroscopic-data-of-2-butynoic-acid-nmr-and-ir-spectra)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com